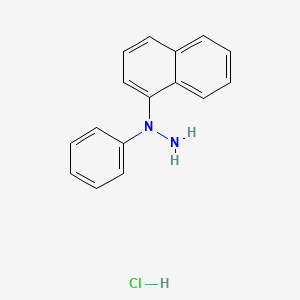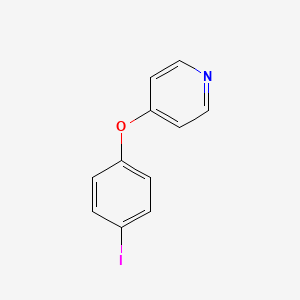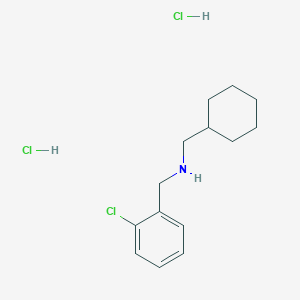
Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-: is an organic compound with the molecular formula C₁₃H₁₀ClN. It is a derivative of pyridine, where the 2-position is substituted with a vinyl group that is further substituted with a chlorophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- typically involves the reaction of pyridine with 2-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via a condensation mechanism, forming the desired product with high selectivity for the trans-configuration .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions to ensure high yield and purity, and employing continuous flow techniques to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Epoxides or ketones.
Reduction: Ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds .
Biology: The compound has been studied for its potential biological activities, including cytotoxic effects against certain cancer cell lines .
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anticancer agents .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- involves its interaction with biological targets at the molecular level. The compound can undergo photoisomerization, where the trans-configuration is converted to the cis-configuration upon exposure to light. This process involves the rotation of the chlorophenyl group around the carbon-carbon double bond . The compound’s biological activity is often linked to its ability to interact with cellular components, leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
- Pyridine, 2-(2-(bromophenyl)vinyl)-, trans-
- Pyridine, 2-(2-(fluorophenyl)vinyl)-, trans-
- Pyridine, 2-(2-(methylphenyl)vinyl)-, trans-
Comparison: Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. Compared to its bromophenyl and fluorophenyl analogs, the chlorophenyl derivative exhibits different reactivity and biological activity. The methylphenyl analog, on the other hand, shows variations in steric hindrance and electronic effects, influencing its chemical behavior and applications .
Propriétés
Numéro CAS |
5350-12-9 |
|---|---|
Formule moléculaire |
C13H10ClN |
Poids moléculaire |
215.68 g/mol |
Nom IUPAC |
2-[(E)-2-(2-chlorophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10ClN/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-10H/b9-8+ |
Clé InChI |
YEZHQUGOABFELJ-CMDGGOBGSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=CC2=CC=CC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


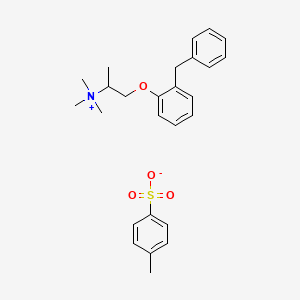
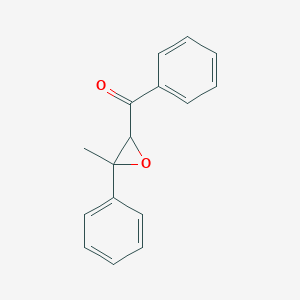

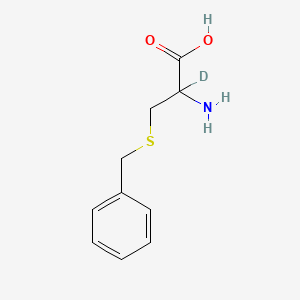
![Propanamide, N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl)-](/img/structure/B13759670.png)
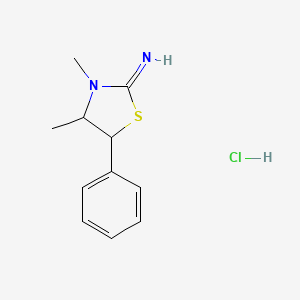
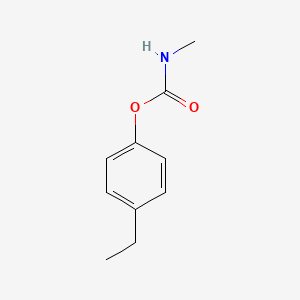
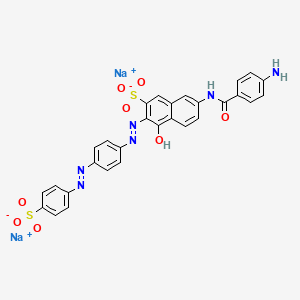

![4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid](/img/structure/B13759702.png)
